(3-chloro-6-nitro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound with a unique structure that combines a benzothiophene moiety with a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps. One common route includes the following steps:
Formation of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-6-nitro-1-benzothiophene with thionyl chloride under reflux conditions.
Coupling with 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: The carbonyl chloride intermediate is then reacted with 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Inhibiting replication or transcription.
Disrupting cell membranes: Leading to cell death or altered cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another precursor used in the synthesis.
Uniqueness
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its combined structural features of benzothiophene and quinoline, which may confer distinct chemical and biological properties compared to its individual components .
Eigenschaften
Molekularformel |
C22H19ClN2O4S |
---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(7-methoxy-2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-11-22(2,3)24(17-10-14(29-4)6-8-15(12)17)21(26)20-19(23)16-7-5-13(25(27)28)9-18(16)30-20/h5-11H,1-4H3 |
InChI-Schlüssel |
USYPQEPYQONVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.